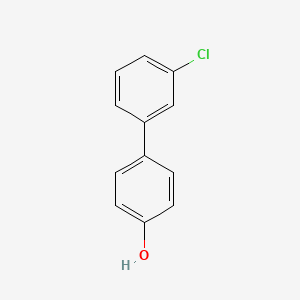
4-(3-Clorofenil)fenol
Descripción general
Descripción
4-(3-Chlorophenyl)phenol is a derivative of chlorophenol, which is a class of compounds that are ubiquitous contaminants in the environment . These compounds are used as intermediates in manufacturing agricultural chemicals, pharmaceuticals, biocides, and dyes .
Synthesis Analysis
The synthesis of chlorophenolic compounds is often associated with industrial waste, pesticides, and insecticides, or by degradation of complex chlorinated hydrocarbons . A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Molecular Structure Analysis
The molecular structure of 4-(3-Chlorophenyl)phenol is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule . The overall geometry of the molecule is largely planar .Chemical Reactions Analysis
Chlorophenols can undergo a variety of chemical reactions. For example, they can be acetylated, then preliminarily extracted with n-hexane . The enriched chlorophenols can then be directly analyzed using gas chromatography with an electron-capture detector .Physical And Chemical Properties Analysis
4-(3-Chlorophenyl)phenol has a molecular weight of 204.65 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 204.0341926 g/mol .Aplicaciones Científicas De Investigación
Monitoreo Ambiental
4-(3-Clorofenil)fenol: se puede utilizar en el monitoreo ambiental para detectar clorofenoles en el agua y el suelo. Los clorofenoles son contaminantes que pueden tener efectos perjudiciales en los ecosistemas y la salud humana. Utilizando la cromatografía de gases-espectrometría de masas (GC/MS), los investigadores pueden determinar la presencia y concentración de clorofenoles, incluido el This compound, en muestras ambientales .
Investigación Antiviral
Este compuesto tiene aplicaciones potenciales en la investigación antiviral. Los clorofenoles, incluido el This compound, pueden modificarse estructuralmente para crear derivados con propiedades antivirales. Estos derivados pueden ser evaluados para su actividad contra varios virus, contribuyendo al desarrollo de nuevos medicamentos antivirales .
Ciencia de Materiales
Este compuesto se puede utilizar en la síntesis de polímeros de alto rendimiento, como las polisulfonas aromáticas. Estos polímeros tienen aplicaciones en materiales avanzados debido a su estabilidad térmica y resistencia mecánica .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that chlorphenesin, a similar compound, acts in the central nervous system (cns) rather than directly on skeletal muscle . It blocks nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
The major mode of action of chlorophenols, which include 4-(3-Chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Chlorophenyl)phenol. For example, a bacterial consortium utilized a similar compound as a single carbon source at a wide pH range, temperature, and in the presence of heavy metals . Additionally, the degradation of chlorophenols can be affected by the presence of nitrate .
Safety and Hazards
Direcciones Futuras
Given the recalcitrant nature of chlorophenolic compounds to degradation, a good understanding of the fate and transport of these compounds and their derivatives is needed for a clearer view of the associated risks and mechanisms of pathogenicity to humans and animals . This will help in developing effective mitigation measures.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLSFZHXNFEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560663 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126485-57-2 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


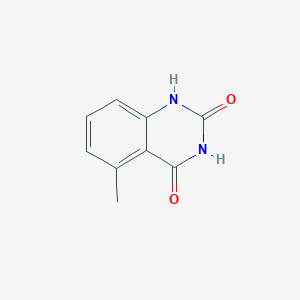
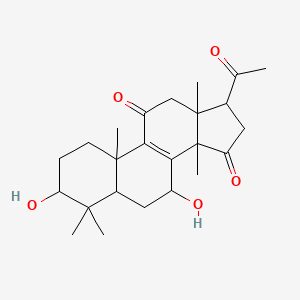

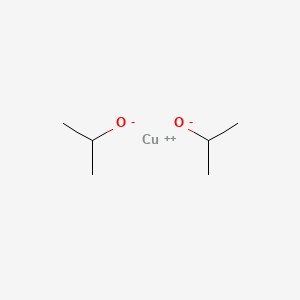
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)

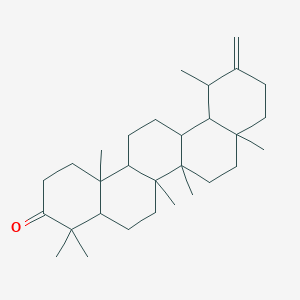
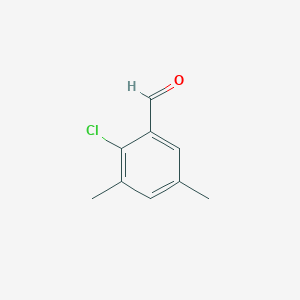

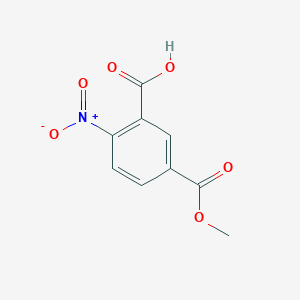
![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)

